molecular formula C4H9ClO B1353814 2-(Chloromethoxy)propane CAS No. 3587-58-4

2-(Chloromethoxy)propane

Cat. No.: B1353814
CAS No.: 3587-58-4
M. Wt: 108.57 g/mol
InChI Key: GSGPUGZLDGHFDO-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)propane, also known by its IUPAC name this compound, is an organic compound with the molecular formula C4H9ClO It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a methoxy group, which is in turn bonded to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethoxy)propane can be synthesized through the chlorination of 2-methoxypropane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable catalyst or under UV light to facilitate the substitution of a hydrogen atom with a chlorine atom . The reaction conditions often include controlled temperatures and pressures to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced separation techniques, such as distillation and liquid-liquid extraction, is also common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)propane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-methoxypropane or 2-amino-propane derivatives.

    Oxidation: Production of 2-methoxypropionaldehyde or 2-methoxypropanoic acid.

    Reduction: Generation of 2-methoxypropanol.

Mechanism of Action

The mechanism of action of 2-(chloromethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethoxy)propane is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other chlorinated ethers. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(chloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGPUGZLDGHFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498019
Record name 2-(Chloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-58-4
Record name 2-(Chloromethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3587-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethoxy)propane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(chloromethoxy)propane in sevoflurane synthesis?

A1: this compound serves as the starting material for sevoflurane synthesis. The process involves a halogen-exchange fluorination reaction []. In this reaction, the chlorine atom in this compound is replaced by a fluorine atom, ultimately yielding sevoflurane.

Q2: How do ionic liquids enhance the synthesis of sevoflurane from this compound?

A2: The research paper highlights the advantages of using ionic liquids as solvents in this reaction []. They offer several benefits:

  • Phase-transfer catalysis: Ionic liquids can dissolve both the inorganic fluorinating agent (KF) and the organic this compound, facilitating the reaction between them [].
  • High yield and selectivity: The use of ionic liquids leads to a high yield of sevoflurane (94.6%) and minimizes the formation of unwanted byproducts [].
  • Reusability: The ionic liquid can be reused multiple times without significant loss of its catalytic activity, making the process more cost-effective and environmentally friendly [].

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